molecular formula C12H16N2O2 B14452656 2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole CAS No. 72517-42-1

2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole

Cat. No.: B14452656
CAS No.: 72517-42-1
M. Wt: 220.27 g/mol
InChI Key: MSFSNHBQBBCNMH-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles It features a 2,3-dimethoxyphenyl group attached to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole typically involves the reaction of 2,3-dimethoxybenzyl chloride with imidazole under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles, bases like K2CO3, solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated imidazole compounds.

Scientific Research Applications

2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole is unique due to its specific combination of a dimethoxyphenyl group and an imidazole ring

Properties

72517-42-1

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-[(2,3-dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C12H16N2O2/c1-15-10-5-3-4-9(12(10)16-2)8-11-13-6-7-14-11/h3-5H,6-8H2,1-2H3,(H,13,14)

InChI Key

MSFSNHBQBBCNMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CC2=NCCN2

Origin of Product

United States

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